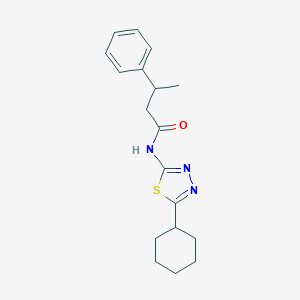
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea (PTU) is a compound that has been extensively studied for its potential use in various scientific research applications. PTU is a thiourea derivative that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which may explain its potential use in skin whitening products. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, which may explain its potential use in neurodegenerative disease research.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of tyrosinase and monoamine oxidase, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of various other enzymes and signaling pathways, including cyclooxygenase-2, nuclear factor kappa B, and mitogen-activated protein kinase. N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have anti-inflammatory and anti-oxidative effects, which may help prevent the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential use in various scientific research applications, which may allow for the development of new treatments for various diseases. One limitation of using N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its potential toxicity, which may limit its use in certain applications. Another limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in various applications.
Orientations Futures
There are many future directions for N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea research, including the development of new synthesis methods, the optimization of its use in various scientific research applications, and the exploration of its potential use in new applications. Some potential future directions include the development of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea-based skin whitening products, the use of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in the treatment of neurodegenerative diseases, and the use of N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in the prevention and treatment of cardiovascular disease.
Méthodes De Synthèse
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can be synthesized through various methods, including the reaction of 4-phenoxyaniline with tetrahydro-2-furanylmethyl isothiocyanate. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified through recrystallization. Another method involves the reaction of 4-phenoxyaniline with tetrahydro-2-furanylmethyl carbodiimide, followed by the addition of thiourea. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have anti-inflammatory and anti-oxidative effects, which may help prevent the development of cardiovascular disease.
Propriétés
Nom du produit |
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea |
|---|---|
Formule moléculaire |
C18H20N2O2S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-(oxolan-2-ylmethyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C18H20N2O2S/c23-18(19-13-17-7-4-12-21-17)20-14-8-10-16(11-9-14)22-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,19,20,23) |
Clé InChI |
HMNMMZPZLJVXAM-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canonique |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)


![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)


![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)